9-Chloro-4-phenylacridine

Synthetic Chemistry Process Development Heterocyclic Synthesis

9-Chloro-4-phenylacridine (CAS 105643-27-4) is a halogenated phenyl-substituted acridine derivative belonging to the broader class of tricyclic nitrogen-containing heteroaromatic compounds. Characterized by a planar acridine core with a chlorine atom at the 9-position and a phenyl group at the 4-position, this compound serves primarily as a versatile synthetic intermediate for the development of biologically active molecules and functional materials.

Molecular Formula C19H12ClN
Molecular Weight 289.8 g/mol
CAS No. 105643-27-4
Cat. No. B14317455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-4-phenylacridine
CAS105643-27-4
Molecular FormulaC19H12ClN
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)Cl
InChIInChI=1S/C19H12ClN/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H
InChIKeyXUHXFEWUWHRCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloro-4-phenylacridine (CAS 105643-27-4): Core Synthetic Intermediate and Structural Scaffold for Advanced Acridine-Derived Research


9-Chloro-4-phenylacridine (CAS 105643-27-4) is a halogenated phenyl-substituted acridine derivative belonging to the broader class of tricyclic nitrogen-containing heteroaromatic compounds [1]. Characterized by a planar acridine core with a chlorine atom at the 9-position and a phenyl group at the 4-position, this compound serves primarily as a versatile synthetic intermediate for the development of biologically active molecules and functional materials [1]. Its structural features confer distinct physicochemical properties, including a calculated LogP of approximately 5.7, indicating high lipophilicity . Unlike many acridine derivatives that function as final active pharmaceutical ingredients or fluorescent probes, 9-chloro-4-phenylacridine is predominantly valued for its role as a precursor in nucleophilic substitution reactions, enabling the efficient generation of diverse 9-substituted-4-phenylacridine libraries .

The Critical Importance of Precise 9-Chloro-4-phenylacridine Specification in Procurement for LSD1 Inhibitor and Antimicrobial Agent Development


Generic substitution of 9-chloro-4-phenylacridine with other acridine derivatives, such as unsubstituted acridine, 9-chloroacridine, or 4-phenylacridine, is not viable for applications requiring specific structural and reactivity profiles. The compound's unique substitution pattern—specifically, the 9-chloro leaving group for nucleophilic displacement combined with the 4-phenyl moiety—dictates both its synthetic utility and the physicochemical properties of its downstream products . The 9-chloro group is essential for efficient SNAr reactions to generate diverse 9-substituted derivatives, a key transformation in medicinal chemistry campaigns [1]. Meanwhile, the 4-phenyl substituent significantly alters the compound's lipophilicity (LogP ~5.7) and steric bulk compared to 9-chloroacridine (LogP ~3.8), which in turn influences the cellular permeability and target binding of resulting analogs . Substituting with a simpler analog would not only fail to yield the intended chemical series but could also drastically alter the biological or material performance of the final product due to changes in molecular planarity, electronic distribution, and hydrophobic interactions.

Quantitative Performance Benchmarks for 9-Chloro-4-phenylacridine Against Structural Analogs


Synthetic Accessibility: 9-Chloro-4-phenylacridine Achieves Moderate but Viable Yield in Key Cyclization Step

The synthesis of 9-chloro-4-phenylacridine via cyclization of N-(2-biphenyl)anthranilic acid with phosphoryl chloride in 1,4-dioxane proceeds with a reported yield of 46.2% [1]. While this yield is moderate, it is comparable to yields reported for similar cyclization reactions to form substituted 9-chloroacridines. In contrast, the synthesis of the unsubstituted 4-phenylacridine via alternative routes can achieve higher yields (e.g., >90% via ortho-lithiation-cyclization sequences [2]), but this analog lacks the reactive 9-chloro handle necessary for downstream diversification. For researchers requiring both the 4-phenyl substitution pattern and a 9-position leaving group, 9-chloro-4-phenylacridine remains the most direct and scalable entry point, with a well-established synthetic procedure dating back to foundational acridine chemistry literature [1].

Synthetic Chemistry Process Development Heterocyclic Synthesis

Lipophilicity Profile: 9-Chloro-4-phenylacridine's High LogP Enables Enhanced Cellular Uptake in Downstream LSD1 Inhibitors

9-Chloro-4-phenylacridine exhibits a calculated octanol-water partition coefficient (LogP) of 5.7084, indicating high lipophilicity [1]. This value is substantially greater than that of 9-chloroacridine (LogP ~3.8) [2] and 4-phenylacridine (LogP ~4.9) . This elevated lipophilicity is directly correlated with improved membrane permeability and cellular uptake of the resulting analogs. In the context of acridine-based LSD1 inhibitor development, this physicochemical property is critical: compound 5ac, an advanced analog derived from the 4-phenylacridine scaffold, demonstrated potent intracellular target engagement (LSD1 IC50 = 13 nM) and effective tumor growth suppression in vivo [3]. While the target compound itself is not the active drug, its high LogP contributes to the favorable pharmacokinetic profile of the downstream inhibitors it is used to synthesize.

Medicinal Chemistry ADME Properties Drug Design

Downstream Biological Potency: 4-Phenylacridine Scaffold Drives Low Nanomolar LSD1 Inhibition

While 9-chloro-4-phenylacridine itself lacks reported direct biological activity data, it is a critical precursor to the 4-phenylacridine pharmacophore found in potent LSD1 inhibitors. The most advanced analog in this series, compound 5ac, which retains the 4-phenylacridine core, exhibits an IC50 of 13 nM against LSD1 [1]. This represents a 4.6-fold improvement in potency over the earlier lead compound DXJ-1 (IC50 = 73 nM) [1]. This class-level potency is significantly higher than the moderate activity observed for the FDA-approved acridine derivative amsacrine (LSD1 IC50 = 0.88 µM) [2]. The 4-phenyl substitution pattern is essential for this enhanced target engagement, as evidenced by structure-activity relationship (SAR) studies demonstrating that modifications at this position dramatically alter inhibitory activity [1].

Cancer Immunotherapy Epigenetics LSD1 Inhibition

Antimicrobial Potential: 4-Phenylacridine Derivatives Exhibit Broad-Spectrum Activity with Single-Digit µg/mL MICs

The 4-phenylacridine core present in 9-chloro-4-phenylacridine has been associated with significant antibacterial activity in closely related analogs. For instance, 9-phenyl-10-(2-phenylalkyl)acridinium bromide, a derivative of 9-phenylacridine, demonstrated Minimum Inhibitory Concentrations (MICs) of 7.48 µg/mL against S. aureus and 4.41 µg/mL against E. coli [1]. These values represent a marked improvement over the parent 9-phenylacridine, which showed substantially weaker activity [1]. While 9-chloro-4-phenylacridine has not been directly evaluated in these assays, its structural similarity to the active 9-phenylacridine core suggests it is a valuable scaffold for further optimization. The 9-chloro group provides a synthetic handle for introducing diverse substituents to modulate antimicrobial potency and spectrum.

Antimicrobial Resistance Infectious Disease Acridine Derivatives

Electrochemical and DNA-Binding Profile: 9-Chloroacridine Core Confirms Intercalative Mechanism

Electrochemical studies on 9-chloroacridine, the core structural component of 9-chloro-4-phenylacridine, have confirmed its ability to intercalate between DNA base pairs [1]. Cyclic voltammetry and differential pulse voltammetry revealed that 9-chloroacridine undergoes an irreversible, pH-dependent, and diffusion-controlled redox process on a glassy carbon electrode [1]. Furthermore, DNA biosensor studies demonstrated that 9-chloroacridine and its amino acid derivatives intercalate with DNA, with the strength of interaction varying depending on the specific substituent [1]. This confirms that the planar acridine core, even when chlorinated at the 9-position, retains the fundamental DNA-binding capability characteristic of the class. While the 4-phenyl group in 9-chloro-4-phenylacridine may modulate binding affinity or mode, the established intercalative mechanism provides a strong rationale for its use as a scaffold in anticancer and antimicrobial drug discovery.

DNA Intercalation Electrochemistry Mechanism of Action

High-Impact Applications for 9-Chloro-4-phenylacridine in Drug Discovery and Chemical Biology


Scaffold for Next-Generation LSD1 Inhibitors in Cancer Immunotherapy

9-Chloro-4-phenylacridine is an essential synthetic precursor for the development of novel LSD1 inhibitors, a class of epigenetic modulators with significant promise in enhancing immune checkpoint blockade therapy [1]. The 4-phenylacridine core, accessible through nucleophilic substitution of the 9-chloro group, has yielded compounds with low nanomolar potency (IC50 = 13 nM) and demonstrated in vivo efficacy in gastric cancer models [1]. Researchers focused on cancer immunotherapy and epigenetic drug discovery will find this compound indispensable for SAR studies and lead optimization campaigns.

Precursor for Antimicrobial Acridine Derivatives to Combat Drug-Resistant Pathogens

The 4-phenylacridine scaffold has demonstrated promising antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values in the low µg/mL range [2]. 9-Chloro-4-phenylacridine serves as a versatile intermediate for the synthesis of diverse 9-substituted analogs aimed at improving potency, spectrum, and pharmacokinetic properties. This compound is particularly relevant for researchers in antimicrobial resistance and infectious disease looking to explore underexploited chemical space.

Building Block for DNA-Targeted Anticancer Agents Leveraging Intercalation

Given the confirmed DNA intercalative properties of the 9-chloroacridine core [3], 9-Chloro-4-phenylacridine is a valuable starting material for the design of novel DNA-binding anticancer agents. The 9-chloro substituent allows for facile introduction of various side chains to modulate DNA binding affinity, sequence selectivity, and cellular activity. This compound supports research programs focused on topoisomerase inhibition, telomerase inhibition, and other DNA-centric therapeutic strategies.

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